

Copper Iodide: A Cost-Effective and Stable Alternative in Hole Transport Materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Copper;iodide*

Cat. No.: *B13735485*

[Get Quote](#)

For researchers and professionals in optoelectronics, the selection of an appropriate hole transport material (HTM) is a critical factor in the development of high-performance devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). While organic HTMs like Spiro-OMeTAD and PEDOT:PSS have been benchmarks, the inorganic semiconductor copper iodide (CuI) is emerging as a compelling alternative, offering a unique combination of high performance, excellent stability, and low cost.

Copper iodide stands out due to its intrinsic properties that make it highly suitable for efficient hole extraction and transport. It possesses high hole mobility, good transparency in the visible range, and a suitable energy level alignment with common perovskite absorber layers.^{[1][2][3]} Unlike the widely-used Spiro-OMeTAD, CuI does not require dopants to achieve high conductivity, simplifying device fabrication and reducing costs.^{[2][4]} Furthermore, its inorganic nature imparts superior thermal and environmental stability compared to its organic counterparts, addressing one of the key challenges in the long-term performance of perovskite-based devices.^[1]

Comparative Performance Analysis

The efficacy of copper iodide as an HTM is best illustrated through a direct comparison of key performance metrics with established materials like Spiro-OMeTAD and PEDOT:PSS in perovskite solar cells.

Hole Transport Material	Power Conversion Efficiency (PCE)	Open-Circuit Voltage (VOC)	Short-Circuit Current Density (JSC)	Fill Factor (FF)	Stability	Cost
Copper Iodide (CuI)	Up to 18.8% ^[5]	0.76 - 1.10 V ^{[2][6]}	19.0 - 22.27 mA/cm ² ^[2] ^[7]	45.4 - 78.88% ^[2] ^[6]	High thermal and moisture resistance ^{[1][8]}	Low ^{[1][2]}
Spiro-OMeTAD (doped)	~25.96% ^[7]	~0.79 V ^[9]	~22.06 mA/cm ² ^[7]	~0.56 ^[9]	Prone to degradation from heat and moisture ^[1]	High ^{[2][4]}
PEDOT:PS	13.28% - 18.0% ^[8] ^[10]	~1.0 V ^[11]	~19.36 mA/cm ² ^[12]	~0.70 ^[11]	Acidic and hygroscopic nature can degrade perovskite layer ^{[8][13]}	Moderate

Experimental Insights and Methodologies

The deposition method of the CuI layer plays a significant role in the final device performance. Various techniques have been successfully employed, each with its own advantages.

Solution Processing

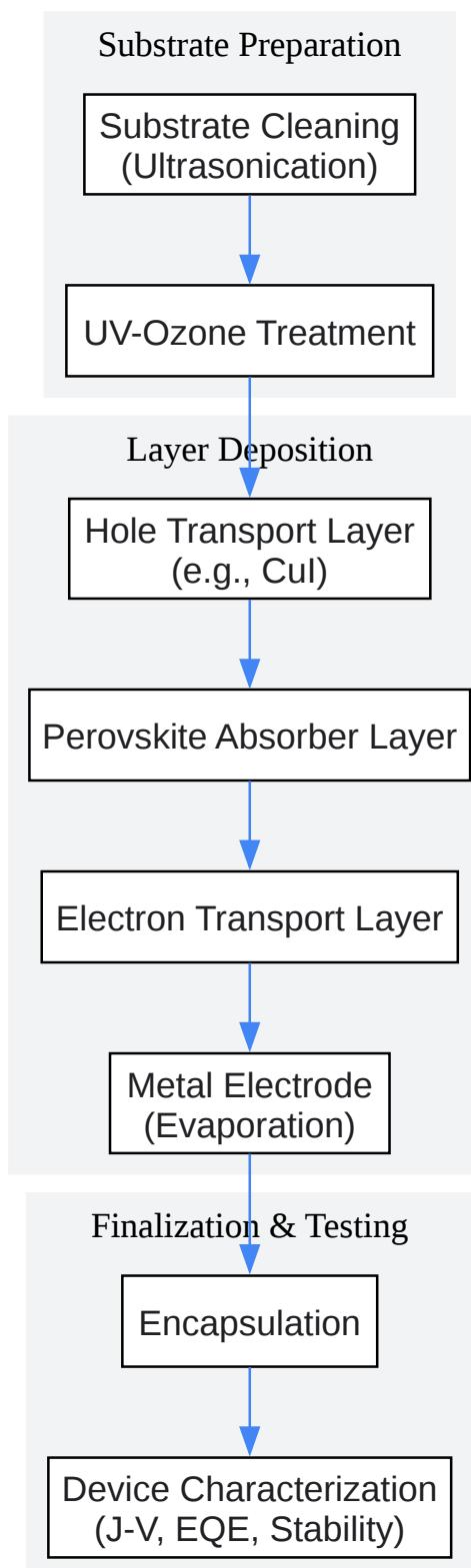
A common and scalable method involves dissolving CuI in a suitable solvent, such as a mixture of n-propyl sulfide and chlorobenzene, and depositing it onto the perovskite layer via spin-coating.^[14] This technique is cost-effective and allows for good control over the film thickness.

Experimental Protocol: Solution-Processed CuI HTL for Inverted PSCs

- **Substrate Preparation:** Indium tin oxide (ITO) coated glass substrates are sequentially cleaned with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. The substrates are then treated with UV-ozone for 15 minutes.
- **HTL Deposition:** A solution of CuI is prepared by dissolving it in di-n-propyl sulfide or a similar solvent. The solution is then spin-coated onto the cleaned ITO substrates.
- **Perovskite Layer Deposition:** The perovskite precursor solution (e.g., a mixture of methylammonium iodide and lead iodide in DMF and DMSO) is spin-coated on top of the CuI layer in a nitrogen-filled glovebox. The film is then annealed at a specific temperature (e.g., 100 °C) to induce crystallization.
- **Electron Transport Layer (ETL) Deposition:** A solution of an electron-transport material like PCBM (phenyl-C61-butyric acid methyl ester) in chlorobenzene is spin-coated on the perovskite layer.
- **Cathode Deposition:** A buffer layer (e.g., BCP) and a metal cathode (e.g., silver or aluminum) are deposited by thermal evaporation under high vacuum.
- **Characterization:** The completed device is then characterized under simulated AM 1.5G solar illumination to measure its photovoltaic performance.

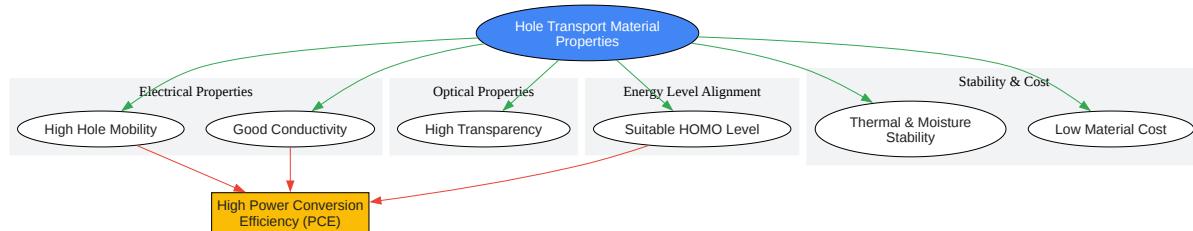
Spray Coating

For large-area device fabrication, spray coating of a CuI solution has been shown to be a viable method, achieving power conversion efficiencies of up to 17.6%.[\[14\]](#)[\[15\]](#) This technique offers the potential for roll-to-roll manufacturing, further reducing production costs.


Transfer-Printing

To circumvent potential solvent-induced damage to the underlying perovskite layer, a solvent-free transfer-printing technique has been developed.[\[2\]](#)[\[4\]](#) This method involves evaporating a thin film of copper onto a temporary substrate, converting it to CuI through exposure to iodine vapor, and then mechanically transferring the CuI film onto the perovskite layer.[\[2\]](#)[\[4\]](#) This

approach has yielded promising efficiencies, particularly for n-i-p structured PSCs fabricated in an ambient environment.[2]


Visualizing Experimental Processes and Performance Factors

To better understand the fabrication workflow and the interplay of key material properties, the following diagrams are provided.

[Click to download full resolution via product page](#)

Experimental workflow for perovskite solar cell fabrication.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalchemblogs.wordpress.com [chemicalchemblogs.wordpress.com]
- 2. Transfer-Printed Cuprous Iodide (CuI) Hole Transporting Layer for Low Temperature Processed Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CuI/Spiro-OMeTAD Double-Layer Hole Transport Layer to Improve Photovoltaic Performance of Perovskite Solar Cells | MDPI [mdpi.com]
- 7. Perovskite solar cell using HTLs copper iodide and spiro-OMeTAD comparative analysis in terms of efficiency and resource utilization [opg.optica.org]

- 8. Low-cost solution-processed copper iodide as an alternative to PEDOT:PSS hole transport layer for efficient and stable inverted planar heterojunction perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. PEDOT:PSS monolayers to enhance the hole extraction and stability of perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Room-temperature and solution-processed copper iodide as the hole transport layer for inverted planar perovskite solar cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 14. Copper(I) Iodide Thin Films: Deposition Methods and Hole-Transporting Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- To cite this document: BenchChem. [Copper Iodide: A Cost-Effective and Stable Alternative in Hole Transport Materials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13735485#efficacy-of-copper-iodide-in-comparison-to-other-hole-transport-materials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com